molecular formula C20H21BrN2O2 B1529648 Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1243461-51-9

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1529648
CAS No.: 1243461-51-9
M. Wt: 401.3 g/mol
InChI Key: KZKLFTYTLKBZLX-UHFFFAOYSA-N
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Description

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1243461-51-9) is a brominated spirocyclic compound of high value in medicinal chemistry and pharmaceutical research . This versatile chemical scaffold is primarily employed as a crucial synthetic intermediate for the discovery and development of new therapeutic agents . The molecular structure integrates a privileged indoline moiety with a piperidine ring, and the bromine substituent at the 7-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This allows researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the secondary amine, which can be selectively removed to enable further synthetic elaboration . With a molecular formula of C20H21BrN2O2 and a molecular weight of 401.30 g/mol, it is characterized for identity and purity . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound appropriately, storing it sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKLFTYTLKBZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

  • Spirocyclization : The formation of the spiro[indoline-piperidine] framework is generally achieved through intramolecular cyclization reactions. This often involves:

    • Starting from a substituted indoline or indole derivative.
    • Reaction with a piperidine-containing reagent or intermediate.
    • Use of base or acid catalysts to promote ring closure.
  • Bromination : Selective bromination at the 7-position of the indoline ring is performed using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid polybromination or side reactions.

  • Carboxylation and Esterification : Introduction of the benzyl carboxylate group is typically carried out by:

    • Activation of the carboxylic acid precursor (e.g., as an acid chloride or anhydride).
    • Reaction with benzyl alcohol under esterification conditions, often catalyzed by acid or using coupling agents.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Spirocyclization Indoline derivative + piperidine precursor, base catalyst, solvent (e.g., DMF) Formation of spiro[indoline-piperidine] core
2 Bromination N-bromosuccinimide (NBS), solvent (e.g., CCl4), light or heat Selective bromination at 7-position
3 Esterification Benzyl alcohol, coupling agent (e.g., DCC), acid catalyst Formation of benzyl carboxylate ester

This sequence aligns with common synthetic practices for spirocyclic and brominated indoline derivatives.

Preparation Data and Analytical Considerations

Solubility and Formulation Notes

  • The compound is soluble in DMSO and can be formulated for in vivo studies by sequential addition of co-solvents such as PEG300, Tween 80, water, or corn oil.
  • Careful mixing and clarity checks are necessary after each solvent addition to ensure complete dissolution before proceeding.

Research Findings and Challenges in Preparation

  • The literature indicates that detailed synthetic procedures for Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate are limited, likely due to its specialized use in research rather than large-scale production.
  • The bromination step requires precise control to avoid over-bromination or substitution at undesired positions.
  • The spirocyclization step is critical and may require optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and stereoselectivity.
  • The esterification step must be carefully controlled to prevent hydrolysis or side reactions.

Summary Table of Preparation Method Features

Preparation Step Key Reagents/Conditions Critical Parameters Notes
Spirocyclization Indoline derivative, piperidine precursor, base catalyst Temperature, solvent polarity, catalyst concentration Determines core spiro structure
Bromination N-bromosuccinimide (NBS), solvent, light/heat Reaction time, temperature, reagent stoichiometry Selective 7-position bromination
Esterification Benzyl alcohol, coupling agent (e.g., DCC), acid catalyst Reaction time, moisture control Formation of benzyl ester group

Scientific Research Applications

Chemistry: In chemistry, Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its spirocyclic structure is of particular interest for the design of enzyme inhibitors or receptor modulators.

Medicine: Pharmacologically, Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites, thereby altering the signaling pathways involved.

Comparison with Similar Compounds

Brominated Spiro[indoline-3,4'-piperidine] Derivatives

Brominated analogs differ in the position of the bromine substituent on the indoline ring, which significantly impacts their chemical reactivity and biological activity. Key examples include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences/Notes
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 4-Br C₂₀H₂₁BrN₂O₂ 401.30 473737-34-7 Bromine at 4-position; lower structural similarity (0.74) to 7-Br analog
Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-Br C₂₀H₂₁BrN₂O₂ 401.30 438192-14-4 Bromine at 5-position; used in kinase inhibitor synthesis
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 6-Br C₂₀H₂₁BrN₂O₂ 401.30 473737-32-5 Higher purity (98%) compared to 7-Br analog (95%)
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 7-Br C₂₀H₂₁BrN₂O₂ 401.30 1243461-51-9 Optimized for HIV-1 inhibition; 70% yield in synthetic routes

Key Findings :

  • The 7-bromo derivative exhibits superior potency in HIV-1 inhibition due to enhanced binding affinity from the 7-position halogen .
  • 6-bromo and 4-bromo analogs show lower structural similarity to the 7-bromo compound, correlating with reduced biological activity in screening assays .

Fluorinated Analog

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: N/A) replaces bromine with fluorine at the 7-position.

Property 7-Br Compound 7-F Compound
Halogen Bromine (atomic radius: 1.14 Å) Fluorine (atomic radius: 0.64 Å)
Electronegativity 2.96 3.98
Reactivity Slower nucleophilic substitution Faster due to smaller size and higher electronegativity
Toxicity Moderate (GHS Category H300) Lower (no acute toxicity data)

Implications : Fluorine’s smaller size and higher electronegativity improve metabolic stability but may reduce target binding affinity compared to bromine .

tert-Butyl-Protected Analogs

tert-Butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: Discontinued) replaces the benzyl group with a tert-butyl carbamate.

Property Benzyl 7-Br Compound tert-Butyl 7-Br Compound
Protecting Group Benzyl (labile under hydrogenation) tert-Butyl (acid-labile)
Stability Less stable in acidic conditions More stable, but discontinued due to synthetic challenges
Applications Intermediate in drug synthesis Limited due to availability

Biological Activity

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1243461-51-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including structure-activity relationships, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique spiro structure, which contributes to its biological properties. The molecular formula is C20H21BrN2O2C_{20}H_{21}BrN_2O_2 with a molecular weight of approximately 401.30 g/mol. The compound's structure features an indoline moiety fused with a piperidine ring, which is significant for its interaction with biological targets.

The biological activity of this compound has been studied in various contexts, particularly its role as a co-potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds in the spiro[indoline-piperidine] class can enhance CFTR activity, particularly in mutant forms associated with cystic fibrosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the benzyl and bromine substituents influence the potency and efficacy of the compound. For instance, variations in the substituents on the indoline or piperidine rings can lead to significant changes in biological activity, as demonstrated in high-throughput screening assays.

Compound VariantEC50 (nM)Vmax (%)Notes
Benzyl 7-bromo~600120Original compound
Analog A~350150Improved potency
Analog B~200180Best performing variant

In Vitro Studies

In vitro studies have shown that this compound significantly enhances chloride ion transport in cells expressing CFTR mutants. The compound acts synergistically with existing CFTR potentiators like VX-770, leading to improved channel conductance.

Case Studies

Recent research highlighted the use of this compound in cellular models of cystic fibrosis. In one study, treatment with this compound resulted in a marked increase in CFTR activity compared to untreated controls. This suggests potential therapeutic applications for patients with specific CFTR mutations.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to comprehensively evaluate its long-term safety and any potential side effects.

Q & A

Q. What are the recommended strategies for synthesizing Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how can purity be optimized?

While detailed synthesis protocols are not widely documented for this compound, its structural features suggest multi-step reactions involving cyclization of indoline and piperidine precursors. The benzyl ester and bromine substituent likely require selective protection/deprotection steps to avoid side reactions. Purification may involve column chromatography with polar/non-polar solvent systems, followed by crystallization. Analytical techniques like HPLC and NMR should confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are critical for characterizing the spirocyclic structure of this compound?

Key methods include:

  • 1H/13C NMR : To confirm the spiro junction (distinct proton splitting patterns) and bromine positioning.
  • High-resolution mass spectrometry (HRMS) : For verifying molecular weight (401.3 g/mol) and formula (C20H21BrN2O2).
  • X-ray crystallography : To resolve stereochemical ambiguities and validate the spiro[indoline-3,4'-piperidine] core .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Toxicological data are limited, but standard precautions for brominated aromatic compounds apply:

  • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles).
  • Avoid inhalation/ingestion; in case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention.
  • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro or fluoro analogs?

The bromine atom enhances reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its moderate leaving-group ability. Comparative studies with chloro analogs (e.g., : 5-chloro derivative) show slower reaction kinetics, while fluoro-substituted spiroindolines ( ) exhibit reduced electrophilicity. Optimize Pd-catalyzed conditions (e.g., Pd(OAc)2, SPhos ligand) for C–C bond formation .

Q. What methodologies can elucidate the compound’s interactions with biological targets, such as enzymes or receptors?

  • Surface plasmon resonance (SPR) : To measure binding affinities (KD) for receptors like serotonin or dopamine transporters.
  • Molecular docking simulations : Leverage the spirocyclic core’s rigidity to predict binding poses in active sites (e.g., HDAC6 inhibition, as in ).
  • In vitro assays : Test inhibition of kinases or GPCRs using fluorescence polarization or radioligand displacement .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

Conduct pH-dependent stability studies (e.g., 0.1M HCl/NaOH at 25°C, monitored via LC-MS). The benzyl ester may hydrolyze under basic conditions, while the spirocyclic core could degrade in strong acids. Compare degradation profiles with tert-butyl-protected analogs () to identify structural vulnerabilities .

Q. What role does the spirocyclic architecture play in modulating pharmacokinetic properties?

The rigid spiro junction reduces conformational flexibility, potentially enhancing metabolic stability and blood-brain barrier penetration. Compare logP values with non-spiroindoline analogs () to assess lipophilicity. In vivo studies in rodent models can clarify bioavailability and half-life .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC20H21BrN2O2
Molecular Weight401.3 g/mol
Storage Conditions2–8°C, desiccated
Solubility (DMSO)~10 mM (predicted)

Q. Table 2. Comparison with Structural Analogs

Analog (Substituent)Reactivity in Cross-CouplingBiological Activity
7-Bromo (This compound)High (Pd-catalyzed)HDAC6 inhibition (predicted)
5-Chloro ()ModerateKinase inhibition
3-Fluoro ()LowReceptor binding selectivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
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Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

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